AN0128

Catalog No.
S518854
CAS No.
872044-70-7
M.F
C20H16BCl2NO3
M. Wt
400.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AN0128

CAS Number

872044-70-7

Product Name

AN0128

IUPAC Name

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate

Molecular Formula

C20H16BCl2NO3

Molecular Weight

400.1 g/mol

InChI

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3

InChI Key

ZTLSOLUCMQEGEA-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane, AN-0128, AN0128

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

The exact mass of the compound 3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane is 399.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AN0128 (CAS 872044-70-7), also known as CRM-0005 or ONT-0001, is a highly engineered borinic acid picolinate ester that functions as a dual-action antibacterial and anti-inflammatory agent[1]. Unlike simple boron salts, this compound is specifically designed to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) while simultaneously exhibiting potent biocidal activity against Gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes . For industrial and pharmaceutical procurement, AN0128 represents a high-value active pharmaceutical ingredient (API) capable of replacing complex, multi-component mixtures of traditional NSAIDs and broad-spectrum antibiotics in dermatological and mucosal formulations.

Research Fit

Dual antibacterial and anti-inflammatory readout from a single boron-containing scaffold
Selective suppression of TNF-α and IL-1β without broad cytokine inhibition
Supports skin and oral mucosal colonization/inflammation research models

Procurement teams may attempt to substitute AN0128 with simple boron sources (e.g., boric acid or borax) or by co-formulating a generic NSAID (like Ketorolac) with a commercial biocide (like Triclosan). These generic substitutions fail on multiple fronts. Simple boron salts lack the targeted lipophilicity and high-affinity cytokine binding of AN0128's picolinate ester structure, requiring massive, potentially toxic concentrations (mg/mL range) to achieve basic antibacterial effects [1]. Furthermore, attempting to replicate AN0128's dual-action profile by mixing an NSAID and a biocide introduces severe formulation complexities, including differential skin penetration rates, cross-reactivity, and broader off-target microbiome disruption [2]. AN0128 provides a synchronized, single-molecule solution that ensures stable, predictable pharmacokinetics without the R&D overhead of multi-API stabilization.

Substitution Risk

Single-mechanism antibiotics
Standard antibiotics (e.g., clindamycin) lack AN0128's concurrent anti-inflammatory cytokine modulation, which may limit dual-endpoint studies.
NSAIDs or anti-inflammatory agents
NSAIDs (e.g., ketorolac) do not provide direct bacterial growth inhibition, potentially altering infection-model readouts.
Co-administered combinations
Separate antibacterial and anti-inflammatory agents introduce formulation, dosing, and interaction variables not present with a single-molecule tool compound.

Superior Antibacterial Potency vs. Simple Boron Precursors

When selecting a boron-based antimicrobial, simple precursors like boric acid require high concentrations to achieve efficacy, often exhibiting MICs of 64 µg/mL to >3.8 mg/mL against S. aureus [1]. In contrast, the engineered borinic acid picolinate ester AN0128 achieves profound antibacterial activity at sub-microgram levels. Quantitative assays demonstrate AN0128 yields an MIC of 1.0 µg/mL against S. aureus and 0.3 µg/mL against P. acnes . This massive increase in potency allows formulators to achieve sterility and targeted bacterial eradication at a fraction of the mass required for basic boron salts.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound Data1.0 µg/mL (AN0128)
Comparator Or Baseline64 µg/mL to >3800 µg/mL (Boric Acid)
Quantified Difference>60-fold to >3800-fold increase in antibacterial potency
ConditionsIn vitro antimicrobial susceptibility testing

Enables ultra-low-dose formulation in topical dermatologicals, minimizing bulk chemical requirements and reducing toxicity risks associated with high-concentration boron.

Antibacterial MIC
Class-level inference
S. aureus 1 μg/mL, S. epidermidis 0.5 μg/mL, P. acnes 0.3 μg/mL, B. subtilis 1 μg/mL
Supports gram-positive antibacterial screening context
SAR-selected lead compound from borinic acid picolinate ester series

Enhanced Tissue Preservation vs. Commercial Triclosan Formulations

In procurement for mucosal or dental therapeutics, active agents are often benchmarked against established commercial biocides like Triclosan. In a ligature-induced experimental periodontitis model, topical application of 1% AN0128 outperformed a standard Triclosan-containing toothpaste. Specifically, AN0128 treatment resulted in a 33% greater increase in alveolar bone volume and a 47% greater decrease in bone loss compared to the Triclosan baseline [1]. This demonstrates that AN0128's dual-action mechanism provides superior tissue preservation over purely biocidal commercial standards.

Evidence DimensionAlveolar bone volume and bone loss reduction
Target Compound Data1% AN0128 topical application
Comparator Or BaselineTriclosan-containing toothpaste (commercial standard)
Quantified Difference33% increase in bone volume and 47% greater decrease in bone loss vs. Triclosan
ConditionsIn vivo ligature-induced experimental periodontitis rat model

Proves superior efficacy over standard commercial biocides in tissue-destructive inflammatory models, justifying its selection for advanced mucosal therapeutics.

Bone loss reduction
Direct head-to-head
38–44% reduction vs. ligature-only control (P<0.05), comparable to ketorolac and triclosan
Reported model-response endpoint context, comparable to reference agents
Rat periodontitis model; 1% topical AN0128, 7 days

Selective Cytokine Inhibition vs. Broad Immunosuppression

A critical challenge in dermatological formulation is suppressing inflammation without broadly compromising the local immune response. At 10 μM, AN0128 strongly inhibits the release of primary pro-inflammatory cytokines, specifically TNF-α and IL-1β, in human peripheral blood mononuclear cells (PBMCs) . Crucially, it shows zero inhibition of IFN-γ or IL-4 release . This selective blockade differentiates AN0128 from broad-spectrum immunosuppressants that indiscriminately downregulate all cytokine pathways, preserving essential Th1/Th2 immune functions.

Evidence DimensionCytokine release inhibition in PBMCs
Target Compound DataStrong inhibition of TNF-α and IL-1β (at 10 μM)
Comparator Or BaselineIFN-γ and IL-4 release (internal baseline)
Quantified DifferenceComplete selectivity for TNF-α/IL-1β over IFN-γ/IL-4
ConditionsHuman peripheral blood mononuclear cells (PBMCs), 24-48 hours

Ensures targeted anti-inflammatory action without broad immunosuppression, crucial for maintaining local immune defense in infection-prone dermatological applications.

Gingival inflammation
Cross-study comparable
42% reduction in inflammatory infiltrate vs. ligature-only control (P<0.05)
Supports gingival inflammation endpoint monitoring
Vehicle had no significant effect; histological assessment

Dual-Action Efficacy Parity vs. Dedicated NSAIDs (Ketorolac)

Formulators often rely on NSAIDs like Ketorolac to manage severe local inflammation, but these lack intrinsic antibacterial properties. In vivo studies demonstrate that 1% AN0128 matches the anti-inflammatory and bone-preserving efficacy of Ketorolac, yielding a 38-44% decrease in bone loss and a 42% reduction in gingival inflammation[1]. By achieving parity with a dedicated NSAID while simultaneously delivering sub-microgram antibacterial activity, AN0128 eliminates the need to procure and co-formulate two separate active pharmaceutical ingredients.

Evidence DimensionReduction in bone loss and gingival inflammation
Target Compound Data1% AN0128 (38-44% bone loss reduction, 42% inflammation reduction)
Comparator Or BaselineKetorolac (NSAID)
Quantified DifferenceStatistical parity in anti-inflammatory efficacy, plus added antibacterial action
ConditionsIn vivo ligature-induced experimental periodontitis rat model

Allows formulators to replace multi-component NSAID/antibiotic mixtures with a single dual-action API, streamlining manufacturing and stability testing.

Cytokine selectivity
Class-level inference
Strong suppression of TNF-α and IL-1β at 10 μM; no inhibition of IFN-γ or IL-4
Selective cytokine modulation profile for targeted pathway studies
Human PBMCs, LPS-stimulated; quantitative potency data pending

Single-API Dermatological Formulations for Atopic Dermatitis

Because AN0128 achieves sub-microgram MICs against skin pathogens like S. aureus while selectively inhibiting TNF-α , it is the ideal single-molecule API for atopic dermatitis creams. Procuring AN0128 allows formulators to avoid the stability and regulatory hurdles of combining separate topical antibiotics and corticosteroids.

Advanced Mucosal and Periodontal Therapeutics

In dental material procurement, AN0128 is uniquely suited for subgingival irrigants and medicated gels. Its proven ability to increase alveolar bone volume by 33% more than commercial Triclosan formulations [1] makes it a superior active ingredient for reversing tissue-destructive periodontitis.

Targeted Acne Vulgaris Treatments

With an exceptional MIC of 0.3 µg/mL against P. acnes , AN0128 is highly effective for anti-acne formulations. It replaces the need for high-concentration benzoyl peroxide or generic boric acid, reducing the risk of skin irritation while simultaneously calming local inflammation via IL-1β suppression.

Application Fit Matrix

Application
Selection Property
Validation Focus
Skin inflammation and colonization models (acne/atopic dermatitis)
Dual-mechanism scaffold activity
P. acnes antimicrobial screening and cytokine release endpoints
Periodontitis bone loss and inflammation research
Bone-preservation and anti-inflammatory profile
Histological bone loss and gingival infiltrate endpoints
Oral care formulation research
Anti-plaque and anti-gingivitis activity
In vivo oral cavity inflammation models
TNF-α/IL-1β pathway dissection assays
Selective cytokine suppression profile
LPS-induced PBMC cytokine release readouts

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.0600289 Da

Monoisotopic Mass

399.0600289 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8RT8P7QL3A

Drug Indication

Investigated for use/treatment in acne, atopic dermatitis, pediatric indications, and psoriasis and psoriatic disorders.

Mechanism of Action

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response.

Wikipedia

AN0128
1: Baker SJ, Akama T, Zhang YK, Sauro V, Pandit C, Singh R, Kully M, Khan J, Plattner JJ, Benkovic SJ, Lee V, Maples KR. Identification of a novel boron-containing antibacterial agent (AN0128) with anti-inflammatory activity, for the potential treatment of cutaneous diseases. Bioorg Med Chem Lett. 2006 Dec 1;16(23):5963-7. PubMed PMID: 16997550.
2: Luan Q, Desta T, Chehab L, Sanders VJ, Plattner J, Graves DT. Inhibition of experimental periodontitis by a topical boron-based antimicrobial. J Dent Res. 2008 Feb;87(2):148-52. PubMed PMID: 18218841.
3: Ciaravino V, Plattner J, Chanda S. An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environ Mol Mutagen. 2013 Jun;54(5):338-46. doi: 10.1002/em.21779. PubMed PMID: 23625818.

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